molecular formula C20H18ClN3O3S B3578279 N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No.: B3578279
M. Wt: 415.9 g/mol
InChI Key: LRIWJGDNSCSDHA-UHFFFAOYSA-N
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Description

“N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and two amide groups, which are common in biochemistry and pharmaceuticals. The compound also contains a phenylsulfonyl group and a 4-chlorophenyl group, which could potentially influence its reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bonds and the introduction of the pyridine ring . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the amide groups would likely have a significant impact on the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring and the amide groups could potentially participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. The presence of the pyridine ring, the amide groups, the phenylsulfonyl group, and the 4-chlorophenyl group could all potentially affect these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if it is used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its reactivity and the specific biological targets it interacts with .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further developed as a drug. If it has unique chemical reactivity, it could be used to synthesize other compounds .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-16-9-11-18(12-10-16)24(28(26,27)19-7-2-1-3-8-19)15-20(25)23-14-17-6-4-5-13-22-17/h1-13H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIWJGDNSCSDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

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